molecular formula C19H18N4O3 B3839035 ethyl 3-[2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate

ethyl 3-[2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate

Cat. No.: B3839035
M. Wt: 350.4 g/mol
InChI Key: YLGXJVNWFYGZRU-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring, a benzoate ester, and a diazenyl linkage. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Sulfuric acid, p-toluenesulfonic acid

Major Products Formed

    Oxidation Products: Corresponding oxides of the pyrazole ring

    Reduction Products: Reduced forms of the diazenyl linkage

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of ethyl 3-[2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, leading to the modulation of various biological processes. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The diazenyl linkage can also play a role in the compound’s biological activity by facilitating its interaction with cellular targets .

Comparison with Similar Compounds

Ethyl 3-[2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrazole ring, diazenyl linkage, and benzoate ester, which contributes to its diverse chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-3-26-19(25)14-8-7-9-15(12-14)20-21-17-13(2)22-23(18(17)24)16-10-5-4-6-11-16/h4-12,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGXJVNWFYGZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-[2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate

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